

# FR-900137 as a Tool for Studying RNA Biology: A Technical Guide

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This guide provides an in-depth overview of **FR-900137** and its utility as a potent chemical probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By specifically targeting a core component of the spliceosome, **FR-900137** and its derivatives offer a powerful method for dissecting the intricate steps of RNA processing, identifying novel regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by splicing dysregulation.

## **Introduction to FR-900137**

FR-900137 is a natural product isolated from Pseudomonas sp. no. 2663. It belongs to a family of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated derivative, Spliceostatin A, is more commonly used in research and shares the same mechanism of action.[1][2][3] These molecules, along with other structurally distinct natural products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely and specifically modulate pre-mRNA splicing.[1] They target the Splicing Factor 3b (SF3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within introns.[1][2]

## Mechanism of Action: Targeting the SF3b Complex

The spliceosome is a large, dynamic molecular machine responsible for excising introns and ligating exons to produce mature mRNA.[4][5] This process occurs through a series of





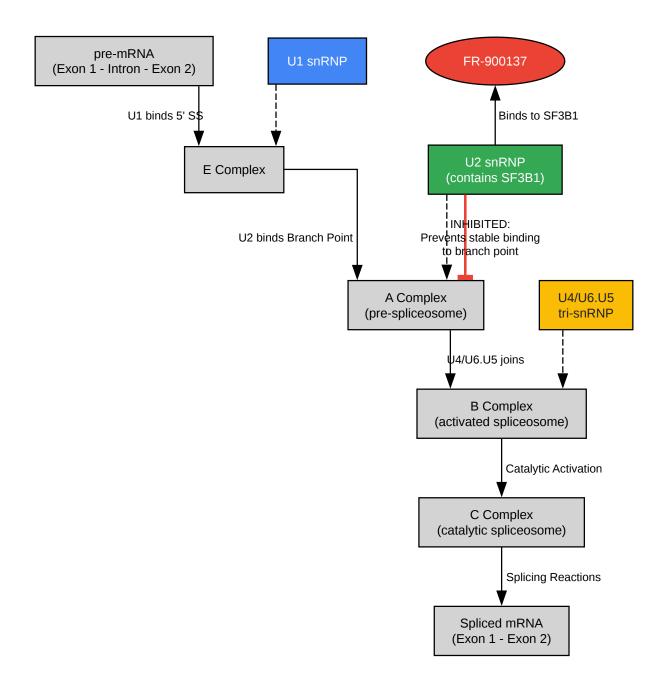


coordinated steps involving the assembly of several snRNPs onto the pre-mRNA.

FR-900137 and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit of the SF3b complex.[2][6][7] The SF3b complex is a core component of the U2 snRNP, which is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3' splice site and initiating the catalytic reactions of splicing.[8]

By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the stable association of the U2 snRNP with the pre-mRNA.[3][9] This arrests the transition from the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to a global disruption of splicing.[9][10]





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**Figure 1:** Pre-mRNA Splicing Pathway Inhibition by **FR-900137**.

## **Molecular Consequences of SF3B1 Inhibition**

The arrest of spliceosome assembly by **FR-900137** leads to several distinct and measurable consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing fidelity and regulation.



- Intron Retention: The most direct outcome is the failure to excise introns, leading to the accumulation of pre-mRNAs.
- Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon being bypassed by the splicing machinery.[11]
- Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or alternative splice sites that are normally suppressed.
- Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain premature termination codons, targeting them for degradation by the NMD pathway.
- Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to decreased protein expression for many genes. Conversely, some transcripts may become stabilized or translated into truncated proteins.[3][13]

Figure 2: Logical Flow of Molecular Events Following FR-900137 Treatment.

## **Quantitative Data on SF3B1 Modulators**

While **FR-900137** is highly potent, a range of related compounds targeting SF3B1 have been characterized. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various assays, providing a comparative measure of their biological activity. This data is crucial for designing experiments with appropriate dose ranges.



Compound	Assay Type	System	IC50	Reference(s)
FR901464	In vitro splicing	HeLa nuclear extract	~50 nM	[1]
Spliceostatin A	In vitro splicing	HeLa nuclear extract	~400 nM	[1]
Cell Viability	CWR22Rv1 cells	0.6 nM	[2]	
Cell Viability	CLL cells (SF3B1 WT)	5.5 nM	[2]	_
Cell Viability	CLL cells (SF3B1 mutant)	4.9 nM	[2]	
Pladienolide B	Cell Viability	HeLa cells	Low nM range	[6]
Cell Viability	K562 cells (SF3B1 WT)	5.1 nM	[14]	
Cell Viability	K562 cells (SF3B1 mutant)	1.4 - 1.9 nM	[14]	
H3B-8800	FLAG-SF3B1 Degradation	K562 cells	244 nM	 [7]

# Experimental Protocols for Studying RNA Splicing with FR-900137

**FR-900137** can be integrated into various experimental workflows to probe the dynamics and regulation of RNA splicing.

**Figure 3:** General Experimental Workflow Using **FR-900137**.

## **Protocol 1: Minigene Splicing Reporter Assay**

This assay is used to study the effect of **FR-900137** on a specific, isolated splicing event.[15] A "minigene" construct, containing an exon of interest and its flanking intronic sequences cloned into an expression vector, is transfected into cells.[16][17] The splicing of the minigene transcript can then be easily assessed.



A. Principle: To isolate a specific splicing event from its native genomic context. The minigene is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of different splice isoforms (e.g., exon inclusion vs. exclusion).

#### B. Materials:

- pSPL3 or similar splicing reporter vector (e.g., pET01).[17][18]
- Genomic DNA containing the exon/intron region of interest.
- Restriction enzymes and T4 DNA ligase for cloning.
- Mammalian cell line (e.g., HEK293T, HeLa).
- Transfection reagent (e.g., Lipofectamine).
- FR-900137 (or analog) and DMSO (vehicle control).
- RNA extraction kit.
- Reverse transcription kit.
- PCR reagents and primers flanking the reporter vector's exons.

## C. Methodology:

- Minigene Construction:
  - Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of upstream and downstream intronic sequence).
  - Clone the amplified fragment into the multiple cloning site of the pSPL3 or pET01 vector.
     [17]
  - Verify the construct sequence by Sanger sequencing.
- Transfection and Treatment:
  - Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.



- Transfect the cells with the minigene plasmid construct using a suitable transfection reagent.
- 24 hours post-transfection, replace the medium with fresh medium containing FR-900137 at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.

### RNA Analysis:

- After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.
- Synthesize cDNA using a reverse transcription kit.
- Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned insert.[15]
- Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes.

## D. Data Analysis:

- Quantify the intensity of the bands corresponding to the different splice isoforms using densitometry software (e.g., ImageJ).
- Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition: PSI =
   (Inclusion Isoform Intensity) / (Inclusion Isoform Intensity + Exclusion Isoform Intensity).
- Plot the PSI values against the concentration of FR-900137 to determine the dosedependent effect on the specific splicing event.

## Protocol 2: RT-qPCR for Endogenous Splice Variant Quantification

This method provides a sensitive and quantitative way to validate and measure changes in the relative abundance of endogenous splice isoforms for a specific gene of interest following treatment with FR-900137.[19][20]

A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous gene. This is achieved using primer sets that are either common to all isoforms (for total

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transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction). [19][21]

#### B. Materials:

- RNA extracted from cells treated with FR-900137 or DMSO.
- Reverse transcription kit.
- qPCR instrument and SYBR Green or TaqMan master mix.
- Gene-specific primers designed to amplify different splice isoforms.

## C. Methodology:

- Primer Design:
  - Design a "common" primer pair that amplifies a region present in all isoforms of interest.
  - Design isoform-specific primer pairs. For an exon skipping event, one pair can span the
    exon-exon junction of the inclusion isoform, and another can span the junction of the
    skipping isoform.
- · Cell Treatment and RNA Extraction:
  - Treat cells with FR-900137 and a vehicle control as described previously.
  - Extract high-quality total RNA. Perform DNase treatment to remove any contaminating genomic DNA.
- cDNA Synthesis and qPCR:
  - Synthesize cDNA from equal amounts of RNA for all samples.
  - Set up qPCR reactions for each primer pair (common and isoform-specific) for each sample.



- Run the qPCR program, including a melt curve analysis at the end if using SYBR Green to ensure product specificity.[19]
- Data Analysis:
  - Determine the Ct (cycle threshold) value for each reaction.
  - Calculate the relative abundance of each isoform using the ΔΔCt method.[20] Normalize
    the isoform-specific Ct values to the Ct value of the "common" primer set or a stable
    housekeeping gene.
  - Compare the relative expression of each isoform between FR-900137-treated and control samples to determine the fold-change in splicing.

## Protocol 3: RNA-Sequencing (RNA-Seq) for Global Splicing Analysis

RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations induced by **FR-900137**.[22]

A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell. By mapping the resulting sequence reads to a reference genome, one can identify and quantify different splice junctions and isoforms, revealing global patterns of intron retention, exon skipping, and alternative splice site usage.[23][24]

#### B. Materials:

- High-quality total RNA (RIN > 7) from FR-900137-treated and control cells (biological replicates are essential).
- RNA-Seg library preparation kit (e.g., Illumina TruSeg Stranded mRNA).
- High-throughput sequencer (e.g., Illumina NovaSeq).
- Access to a high-performance computing cluster for data analysis.

#### C. Methodology:



- · Cell Treatment and RNA Extraction:
  - Treat cells in biological triplicate with FR-900137 and vehicle control.
  - Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.
- Library Preparation and Sequencing:
  - Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification.
  - Sequence the libraries to a sufficient depth to detect alternative splicing events (typically
     >30 million paired-end reads per sample).[25]
- Bioinformatic Analysis:
  - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  - Read Alignment: Align the reads to the reference genome using a splice-aware aligner like
     STAR.[26]
  - Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter) to identify and quantify differential splicing events (skipped exons, mutually exclusive exons, retained introns, etc.) between the FR-900137-treated and control groups.[26]
  - Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the read alignments at specific gene loci to confirm the results of the differential splicing analysis.[22][23]

#### D. Data Analysis:

- The output of the analysis software will be a list of splicing events that are significantly different between conditions, often reported with a PSI value and a statistical significance score (p-value or FDR).
- Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations
  to understand the biological processes most affected by FR-900137 treatment.



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